2-(4-Bromophenylsulfanyl)-3-chloro-5(-trifluoromethyl)pyridine

概要

説明

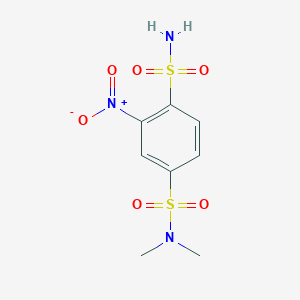

The compound is a pyridine derivative with bromophenyl, chloro, and trifluoromethyl substituents. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or palladium-catalyzed cross coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromophenyl group, a chloro group, and a trifluoromethyl group. The exact structure would depend on the positions of these substituents on the pyridine ring .Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of the bromophenyl, chloro, and trifluoromethyl groups could influence the reactivity of the compound.科学的研究の応用

Synthesis and Biological Activity

- The synthesis of novel heterocycles, including those with antimicrobial activity, often involves the use of compounds such as 2-(4-Bromophenylsulfanyl)-3-chloro-5(-trifluoromethyl)pyridine as precursors or intermediates. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation as antimicrobial agents highlight the utility of sulfanyl-substituted pyridines in generating biologically active compounds (El-Sayed, 2006).

- A similar approach is seen in the synthesis of dihydrothienopyridine derivatives fused with triazole rings, showcasing the compound's role in creating scaffolds for potential pharmacological agents (Ábrányi‐Balogh et al., 2013).

Physicochemical Properties

- Studies on the spectroscopic characterization of closely related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into the physicochemical properties of these molecules, including their non-linear optical (NLO) properties, and their interaction with DNA, which could have implications in material science and biotechnology (Vural & Kara, 2017).

Material Science Applications

- In the realm of materials science, the synthesis and characterization of compounds containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including pyridine derivatives, have been explored for their potential in creating advanced photoluminescent materials (Constable et al., 2014).

- Another significant application is found in the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, with high refractive index and small birefringence, indicating the compound's potential use in the development of high-performance optical materials (Tapaswi et al., 2015).

作用機序

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, some pyrazoline derivatives have been reported to inhibit the activity of AchE, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .

Biochemical Pathways

Related compounds have been shown to influence pathways involving reactive oxygen species (ros) and lipid peroxides, which are associated with oxidative stress .

Result of Action

Related compounds have been shown to exhibit antimicrobial activity, indicating that they may have a similar effect .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-bromophenyl)sulfanyl-3-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClF3NS/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTIQAUSAOPFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)

amino}ethan-1-ol](/img/structure/B1518944.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)